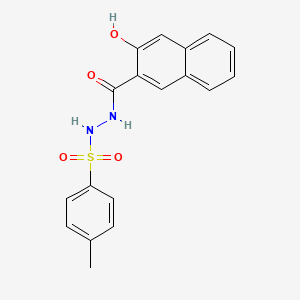

3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of naphthalene derivatives, which includes compounds similar to 3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide, has been explored through various methods. One approach involves a three-component coupling of 2-alkynylbenzaldehyde hydrazones with carbene complexes and electron-deficient alkynes, leading to the formation of an isoindole derivative. This process is followed by an intramolecular Diels-Alder reaction and nitrene extrusion, resulting in highly regioselective products when using unsymmetrical alkynes .

Molecular Structure Analysis

The molecular structure of related naphthalene carbohydrazides has been elucidated using various spectroscopic techniques. For instance, the structure of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was confirmed through infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis . These techniques are essential for determining the precise molecular configuration and verifying the synthesis of the desired compounds.

Chemical Reactions Analysis

Naphthalene derivatives can undergo unique reactions under specific conditions. For example, naphthalene-2,3-dicarbaldehyde, when reacted with cyanide, can self-condense to yield a unique crystalline product through an oxidative condensation mechanism facilitated by air oxidation . This indicates that naphthalene carbohydrazides may participate in various chemical reactions, leading to diverse products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene carbohydrazides can be influenced by their molecular structure, particularly the presence of functional groups and the overall molecular conformation. A study on a series of 3-hydroxy-N'-((naphthalen-2-yl)methylene)naphthalene-2-carbohydrazides revealed the significance of E/Z isomerism around the imine linker group (hydrazide). The preference for the E isomer was determined using theoretical calculations and experimental techniques, which also provided insights into the biological activity of these compounds at the androgen receptor . Additionally, vibrational, structural, and hydrogen bonding analyses of related compounds, such as N'-[(E)-4-Hydroxybenzylidene]-2-(naphthalen-2-yloxy) acetohydrazide, have been conducted using density functional theory and atoms-in-molecule based theoretical studies. These analyses help in understanding the impact of intra-molecular hydrogen bonding on the properties of the molecules .

科学的研究の応用

Cancer Therapy Applications

A study by Blanco et al. (2012) investigated a series of 3-hydroxy-N'-((naphthalen-2-yl)methylene)naphthalene-2-carbohydrazides, which have been reported as androgen receptor-coactivator disruptors. This class of compounds shows potential for application in prostate cancer therapy. Their research focused on defining the E/Z isomerism around the imine linker group (hydrazide) significant from a mechanistic point of view, with implications for drug design and cancer therapy Blanco et al., 2012.

Antibacterial Agents

Abbasi et al. (2015) explored the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, demonstrating potent antibacterial agents. The parent molecule, closely related to the compound , was substituted at the N-atom with alkyl/aralkyl halides, showing significant antibacterial potential against various bacterial strains Abbasi et al., 2015.

Environmental Science

Alonso et al. (1999) focused on the environmental analysis of highly water-soluble benzene- and naphthalenesulfonates, which are widely used across several industries. They developed a method for enriching and unequivocally determining these compounds in industrial wastewaters, important for monitoring and managing pollutants Alonso et al., 1999.

Chemical Synthesis

Research on the synthesis and crystal structure of related compounds has also been conducted. For instance, Jia-rong and Guang (2005) synthesized 2-acetylnaphthalen-6-yl 4-methylbenzosulfonate by reacting 1-(6-hydroxy-2-naphthyl)-1-ethanone with p-toluenesulfonyl chloride, demonstrating the structural elucidation crucial for further chemical synthesis applications Jia-rong & Guang, 2005.

特性

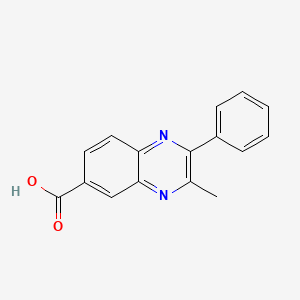

IUPAC Name |

3-hydroxy-N'-(4-methylphenyl)sulfonylnaphthalene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-12-6-8-15(9-7-12)25(23,24)20-19-18(22)16-10-13-4-2-3-5-14(13)11-17(16)21/h2-11,20-21H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISYKXCJTHZZRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-N'-(4-methylbenzenesulfonyl)naphthalene-2-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2548285.png)

![N5-(3,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2548291.png)

![2-(2-(4-ethoxyphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2548293.png)

![N-(5-chloro-2-methoxyphenyl)-2-({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetamide](/img/structure/B2548295.png)

![3-(3,4-dimethoxyphenyl)-2-((naphthalen-1-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548297.png)